molecular formula C12H19Cl2N3O B15319512 [2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride

[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride

Cat. No.: B15319512
M. Wt: 292.20 g/mol
InChI Key: LIPGMIUHSATYEC-UHFFFAOYSA-N
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Description

[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a methanamine group. This compound is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Attachment of the Methanamine Group: The methanamine group can be added through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyridine ring or the methanamine group.

    Substitution: Substitution reactions can take place at various positions on the pyridine and pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: [2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.20 g/mol

IUPAC Name

[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride

InChI

InChI=1S/C12H17N3O.2ClH/c1-12(9-13)5-3-7-15(12)11(16)10-4-2-6-14-8-10;;/h2,4,6,8H,3,5,7,9,13H2,1H3;2*1H

InChI Key

LIPGMIUHSATYEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)C2=CN=CC=C2)CN.Cl.Cl

Origin of Product

United States

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